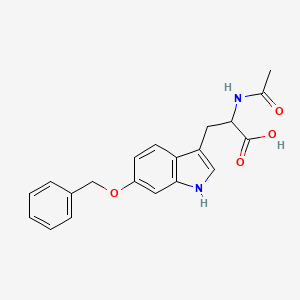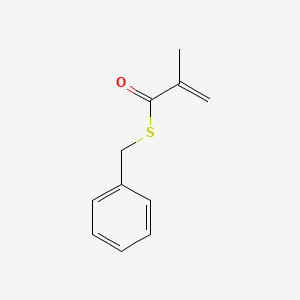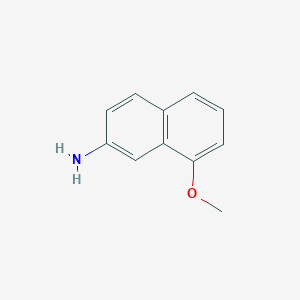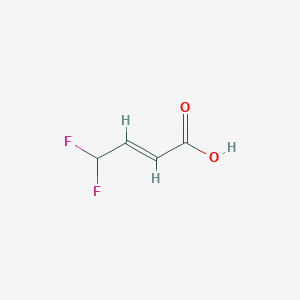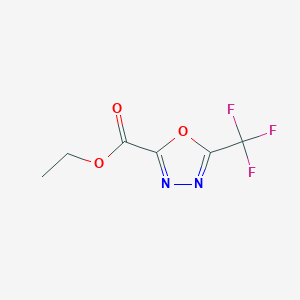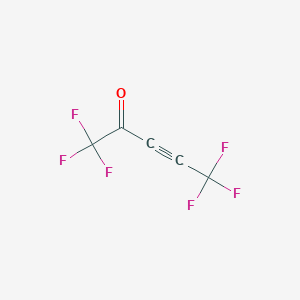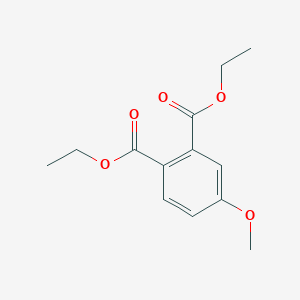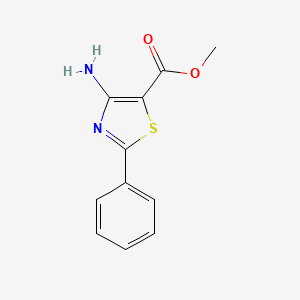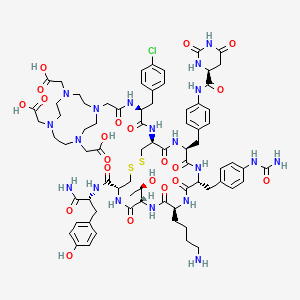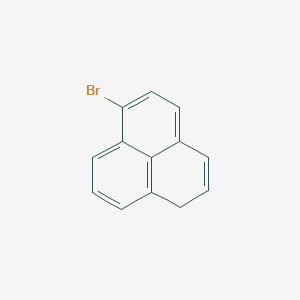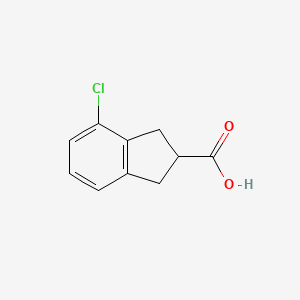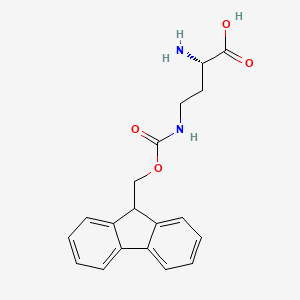
Fentanyl citrate
Overview
Description
- Unlike chronic pain, which is not cancer-related, this compound specifically targets cancer pain.
- It’s administered as an oral transmucosal lozenge and is suitable for adults and teenagers aged 16 and older .
Fentanyl citrate: is an primarily used to manage that isn’t adequately controlled by other medications.
Mechanism of Action
Target of Action
Fentanyl citrate primarily targets the μ-opioid receptors (MORs) . These receptors are part of the opioid receptor family, which also includes the δ- and κ-opioid receptors. The μ-opioid receptors are predominantly found in the brain and spinal cord, where they play a crucial role in pain perception .
Mode of Action
This compound acts by binding to and activating the μ-opioid receptors . This binding triggers a series of biochemical events, including the exchange of GTP for GDP on the G-protein complex . As a result, adenylate cyclase activity is inhibited, leading to a decrease in cAMP production . This ultimately leads to a reduction in the release of various neurotransmitters, including substance P, GABA, dopamine, acetylcholine, and noradrenaline .
Biochemical Pathways
The activation of μ-opioid receptors by this compound affects several biochemical pathways. The inhibition of adenylate cyclase and the subsequent decrease in cAMP production can lead to a reduction in neuronal excitability and neurotransmitter release . This can affect pain signaling pathways, leading to the analgesic effects of this compound .
Pharmacokinetics
This compound exhibits high lipophilicity, which allows it to rapidly cross the blood-brain barrier . It is primarily metabolized by the cytochrome P450 (CYP) 3A4 enzyme, along with CYP3A5 and 3A7 . This compound is 80-85% bound to plasma proteins . Its bioavailability varies depending on the route of administration, with intravenous, intramuscular, and transdermal routes showing high bioavailability .
Result of Action
The activation of μ-opioid receptors by this compound leads to a decrease in neuronal excitability and neurotransmitter release . This results in potent analgesic effects, making this compound effective for pain management and anesthesia . It can also lead to adverse effects such as respiratory depression, nausea, and potential for addiction .
Action Environment
Environmental factors can influence the action of this compound. For instance, exposure to ultraviolet irradiation and temperature can degrade fentanyl, potentially affecting its potency . Additionally, the route of administration can influence the drug’s pharmacokinetics and subsequent effects .
Biochemical Analysis
Biochemical Properties
Fentanyl citrate exerts its analgesic effect by selectively binding to the mu-opioid receptor in the central nervous system (CNS), thereby mimicking the effects of endogenous opiates . This interaction with the mu-opioid receptor is a key biochemical reaction involving this compound .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving the mu-opioid receptor . This compound can also affect gene expression and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, particularly the mu-opioid receptor . This binding leads to the activation of the receptor and subsequent changes in gene expression . This compound does not typically cause enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the analgesic effect usually lasts for 30 to 60 minutes after a single intravenous dose . This compound is stable and does not degrade rapidly . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, the LD10 and LD50 were observed to be 110 and 135 mg/kg, respectively, in SKH1 mice . High doses of this compound can produce apnea .
Metabolic Pathways
This compound is primarily transformed in the liver, demonstrating a high first pass clearance . It releases approximately 75% of an intravenous dose in urine, mostly as metabolites with less than 10% representing the unchanged drug . This compound is also involved in metabolic pathways that interact with various enzymes .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It accumulates in skeletal muscle and fat, and is released slowly into the blood . This compound’s distribution is influenced by its lipophilic nature, which allows it to cross the blood-brain barrier effectively .
Subcellular Localization
This compound’s subcellular localization is primarily in the cytoplasm due to its lipophilic nature . It can also be found in the Golgi apparatus where it can couple to G-proteins . The subcellular location defines the signaling effects of this compound .
Preparation Methods
Synthetic Routes: Fentanyl citrate is synthesized through chemical reactions. Specific synthetic routes involve the modification of precursor compounds to yield this compound.
Reaction Conditions: These reactions typically occur under controlled conditions, with specific reagents and catalysts.
Industrial Production: The industrial production of this compound involves large-scale synthesis, purification, and formulation into the oral transmucosal dosage form.
Chemical Reactions Analysis
Types of Reactions: Fentanyl citrate undergoes various reactions, including , , and .
Common Reagents: Reagents like , , and play crucial roles.
Major Products: The primary product is this compound itself, which possesses potent analgesic properties.
Scientific Research Applications
Chemistry: Researchers study fentanyl citrate’s chemical properties, stability, and reactivity.
Biology: Investigations explore its interactions with cellular receptors and potential side effects.
Medicine: this compound’s clinical applications extend beyond cancer pain management, including anesthesia and sedation.
Industry: Pharmaceutical companies produce and distribute this compound for medical use.
Comparison with Similar Compounds
Unique Features: Fentanyl citrate stands out due to its high potency and rapid onset of action.
Similar Compounds: Other potent opioids include , , and .
Remember that this compound is a powerful medication, and its use should be strictly supervised by healthcare professionals. If you have any further questions, feel free to ask
Properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O.C6H8O7/c1-2-22(25)24(20-11-7-4-8-12-20)21-14-17-23(18-15-21)16-13-19-9-5-3-6-10-19;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-12,21H,2,13-18H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLVTNPOHDFFCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
437-38-7 (Parent) | |
| Record name | Fentanyl citrate [USAN:USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000990738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80243933 | |
| Record name | Fentanyl citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80243933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
990-73-8 | |
| Record name | Fentanyl citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=990-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fentanyl citrate [USAN:USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000990738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fentanyl citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80243933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fentanyl dihydrogen citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.353 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENTANYL CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUN5LYG46H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



